

IUPAC name for bornyl formate and its synonyms

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Compound of Interest

Compound Name: *Bornyl formate*

Cat. No.: *B1624152*

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In-Depth Technical Guide to Bornyl Formate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **bornyl formate**, including its chemical identity, physicochemical properties, synthesis protocols, and a procedural workflow.

Chemical Identity

IUPAC Name: (1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl formate[1]

Synonyms: A variety of synonyms are used to refer to **bornyl formate**, reflecting its common usage in different contexts. These include:

- **Bornyl formate**
- Borneol, formate[2][3]
- endo-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl formate[2]
- (1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) formate[2]
- FEMA 2161[2]
- Endoisobornylformate[2]

- endo-2-Bornanyl formate[2]
- Bornyl methanoate
- Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, formate, endo-[3]

Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of **bornyl formate**.

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₈ O ₂	[2][3]
Molecular Weight	182.26 g/mol	[2][3]
Appearance	Colorless liquid with a green, earthy, refreshing aroma	[4]
Boiling Point	225-230 °C at 760 mmHg	[2]
97-98 °C at 15 Torr	[4]	
Density	1.007 - 1.013 g/cm ³ at 20°C	[4]
Refractive Index	1.466 - 1.472 at 20°C	[4]
Flash Point	78.7 °C (173.7 °F)	[4]
Solubility	Soluble in oils; slightly soluble in water	[4]
CAS Number	7492-41-3	[2][3]

Experimental Protocols

Synthesis of Bornyl Formate via Esterification of Borneol

A common method for the preparation of **bornyl formate** is the direct esterification of borneol with a formylating agent. One documented procedure involves the use of a formic acid/acetic

anhydride mixture.

Principle: This method relies on the formation of a mixed anhydride, which then acts as a potent formylating agent for the secondary alcohol group of borneol.

Materials:

- d-Borneol
- Formic acid (98-100%)
- Acetic anhydride
- Diethyl ether
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Heating mantle with stirrer
- Separatory funnel
- Distillation apparatus

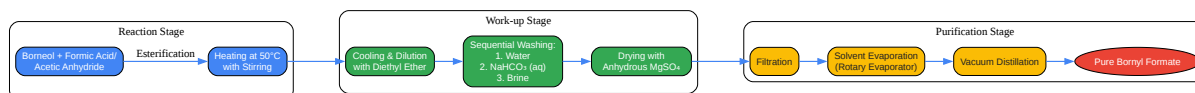
Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine d-borneol with a pre-mixed solution of formic acid and acetic anhydride.
- **Reaction Conditions:** Heat the reaction mixture to approximately 50°C with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether.

- **Washing:** Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize excess acids. Continue washing with sodium bicarbonate solution until effervescence ceases. Finally, wash with brine.
- **Drying:** Dry the organic layer over anhydrous magnesium sulfate, and then filter to remove the drying agent.
- **Purification:** Remove the solvent under reduced pressure using a rotary evaporator. The crude **bornyl formate** can then be purified by fractional distillation under vacuum to yield the final product.

Workflow and Process Visualization

The following diagram illustrates the key stages in the synthesis and purification of **bornyl formate** as described in the experimental protocol.



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Caption: Synthesis and Purification Workflow for **Bornyl Formate**.

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